molecular formula C9H20OSi B14344841 1-(Trimethylsilyl)hex-1-en-3-ol CAS No. 105487-41-0

1-(Trimethylsilyl)hex-1-en-3-ol

Cat. No.: B14344841
CAS No.: 105487-41-0
M. Wt: 172.34 g/mol
InChI Key: ADXAQRATNSQZBA-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hex-1-en-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexenol backbone. This compound is notable for its unique chemical properties and its utility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)hex-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of hex-1-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)hex-1-en-3-ol undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1-(Trimethylsilyl)hex-1-en-3-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

    Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties and is used in the development of new drugs.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hex-1-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in synthetic chemistry or biological systems.

Comparison with Similar Compounds

1-(Trimethylsilyl)hex-1-en-3-ol can be compared with other similar compounds, such as:

    Hex-1-en-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    1-(Trimethylsilyl)hex-1-yn-3-ol: Contains a triple bond instead of a double bond, leading to distinct reactivity and applications.

    1-Trimethylsilylhexa-1,5-diyn-3-ol:

The uniqueness of this compound lies in its combination of the hexenol backbone with the trimethylsilyl group, which imparts specific chemical properties and enhances its utility in various applications.

Properties

CAS No.

105487-41-0

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

1-trimethylsilylhex-1-en-3-ol

InChI

InChI=1S/C9H20OSi/c1-5-6-9(10)7-8-11(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

ADXAQRATNSQZBA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C[Si](C)(C)C)O

Origin of Product

United States

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